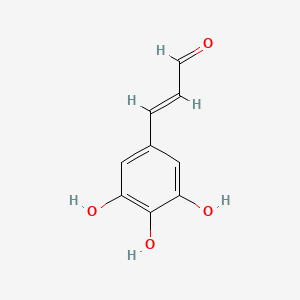
3,4,5-Trihydroxycinnamic Aldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,4,5-Trihydroxycinnamic Aldehyde: is an organic compound with the molecular formula C9H8O4. It is a derivative of cinnamic acid, characterized by the presence of three hydroxyl groups attached to the aromatic ring and an aldehyde functional group. This compound is known for its potential antioxidant and anti-inflammatory properties, making it a subject of interest in various scientific fields .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 3,4,5-Trihydroxycinnamic Aldehyde can be synthesized through several methods. One common approach involves the hydroxylation of cinnamic acid derivatives. For instance, the biocatalytic reaction of p-hydroxyphenylacetate hydroxylase with p-coumaric acid can yield 3,4,5-trihydroxycinnamic acid, which can then be converted to the aldehyde form .
Industrial Production Methods: Industrial production of this compound often involves the use of renewable biomass sources. For example, palm oil mill effluent can be utilized as a substrate for the biocatalytic production of this compound. This method is considered green and sustainable, aligning with the principles of green chemistry .
Analyse Chemischer Reaktionen
Types of Reactions: 3,4,5-Trihydroxycinnamic Aldehyde undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The hydroxyl groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens or sulfonyl chlorides can be used for substitution reactions.
Major Products:
Oxidation: 3,4,5-Trihydroxycinnamic acid.
Reduction: 3,4,5-Trihydroxycinnamyl alcohol.
Substitution: Various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
Chemistry: 3,4,5-Trihydroxycinnamic Aldehyde is used as a precursor in the synthesis of various organic compounds. Its unique structure allows for the formation of complex molecules through further chemical modifications .
Biology: In biological research, this compound is studied for its antioxidant properties. It has been shown to scavenge free radicals and protect cells from oxidative stress .
Medicine: The anti-inflammatory properties of this compound make it a potential therapeutic agent for treating inflammatory diseases. It has been investigated for its ability to inhibit pro-inflammatory cytokines and reduce inflammation in various models .
Industry: In the industrial sector, this compound is used in the formulation of cosmetics and skincare products due to its antioxidant and anti-inflammatory effects. It is also explored for its potential use in food preservation .
Wirkmechanismus
The mechanism of action of 3,4,5-Trihydroxycinnamic Aldehyde involves several molecular targets and pathways:
Antioxidant Activity: It scavenges free radicals and reduces oxidative stress by donating hydrogen atoms from its hydroxyl groups.
Anti-inflammatory Activity: It inhibits the activation of nuclear factor-kappa B (NF-κB) and reduces the expression of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).
Molecular Targets: The compound targets enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), which are involved in the inflammatory response.
Vergleich Mit ähnlichen Verbindungen
Cinnamic Acid: A precursor to 3,4,5-Trihydroxycinnamic Aldehyde, known for its antioxidant properties.
p-Coumaric Acid: Another hydroxycinnamic acid derivative with antioxidant and anti-inflammatory effects.
Caffeic Acid: A compound with two hydroxyl groups, known for its potent antioxidant activity.
Uniqueness: this compound is unique due to the presence of three hydroxyl groups and an aldehyde functional group. This structure enhances its antioxidant and anti-inflammatory properties compared to other cinnamic acid derivatives .
Eigenschaften
Molekularformel |
C9H8O4 |
|---|---|
Molekulargewicht |
180.16 g/mol |
IUPAC-Name |
(E)-3-(3,4,5-trihydroxyphenyl)prop-2-enal |
InChI |
InChI=1S/C9H8O4/c10-3-1-2-6-4-7(11)9(13)8(12)5-6/h1-5,11-13H/b2-1+ |
InChI-Schlüssel |
CKEGBXUKXJTCET-OWOJBTEDSA-N |
Isomerische SMILES |
C1=C(C=C(C(=C1O)O)O)/C=C/C=O |
Kanonische SMILES |
C1=C(C=C(C(=C1O)O)O)C=CC=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


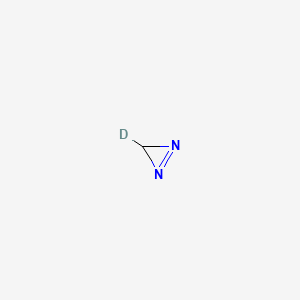
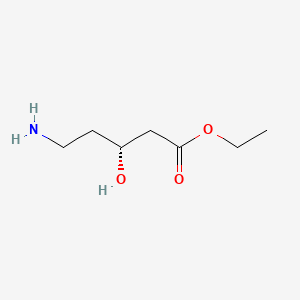

![N-Methyl-2-azabicyclo[2.1.1]hexane-1-carboxamide](/img/structure/B13836199.png)
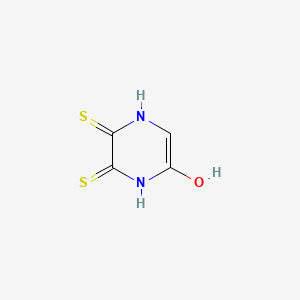

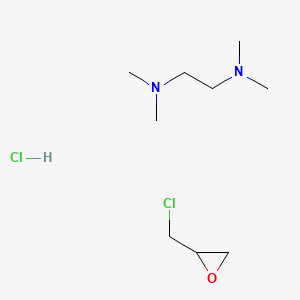
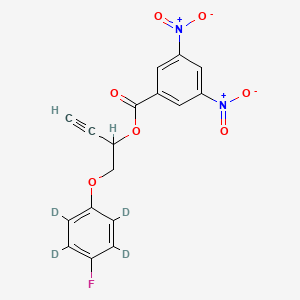
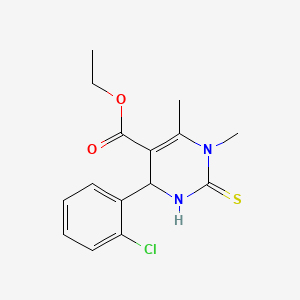
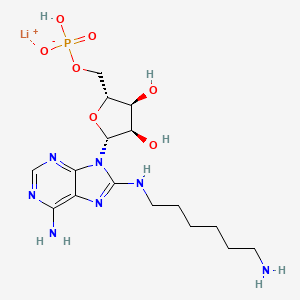
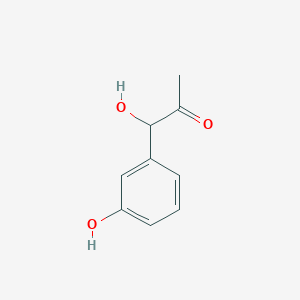
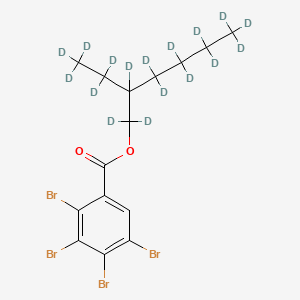
![ethyl 9-[(2R,5S)-4,5-diacetyloxy-6-(acetyloxymethyl)-3-(1,3-dioxoisoindol-2-yl)oxan-2-yl]oxynonanoate](/img/structure/B13836275.png)

